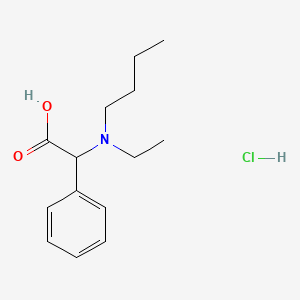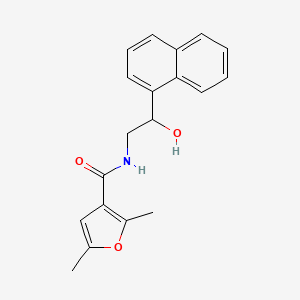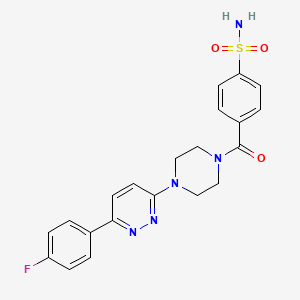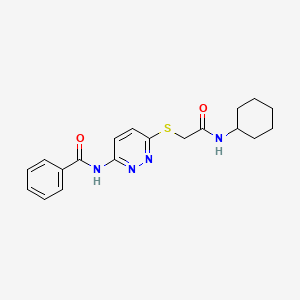
2-(Butyl(ethyl)amino)-2-phenylacetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amines are a significant class of organic compounds utilized as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The compound you mentioned seems to be an amine derivative, which could potentially have interesting chemical properties and uses.
Aplicaciones Científicas De Investigación
Environmental Applications :
- Aminopolycarboxylates, related to 2-(Butyl(ethyl)amino)-2-phenylacetic acid hydrochloride, have been used in various applications, including oxidative bleaching, detergents, scale prevention, soil remediation, and waste treatment. These compounds are studied for their biodegradability and environmental impact, with a focus on replacing non-biodegradable chelating agents with more environmentally friendly alternatives (Pinto et al., 2014).
Chemical Synthesis and Characterization :
- Research has been conducted on synthesizing and characterizing derivatives related to this compound for industrial applications. This includes studying their chemical structure, thermal stability, and potential applications in photoelectronic devices (Shafi et al., 2021).
Enzymatic Kinetic Resolution :
- The compound has been studied in the context of enzymatic kinetic resolution, a process important for producing enantiomerically pure chemicals. This research provides insights into the optimization of reaction conditions and the use of different acylating agents (Nechab et al., 2007).
Biomedical Research :
- The compound and its derivatives have applications in biomedical research, particularly in drug synthesis and the development of new pharmaceuticals. This includes studies on the synthesis of specific drug intermediates and the exploration of different protecting groups for amino acids (Topgi et al., 1999).
Analytical Chemistry :
- In analytical chemistry, derivatives of this compound are used for the rapid analysis of amino acid enantiomers. This includes developing methods for the derivatization and separation of amino acids, which are critical for various analytical applications (Abe et al., 1996).
Pharmaceutical Intermediates :
- The compound is an important intermediate in the synthesis of various pharmaceuticals. Studies have been conducted on protecting the amino group in related compounds, which is crucial for the synthesis of certain drugs (Wang Rong-geng, 2008).
Water Solubility and Interaction Studies :
- Understanding the solubility of phenylacetic acid derivatives in different solvents is important for industrial processing and pharmaceutical applications. Research in this area contributes to the optimization of solute-solvent interactions (Gracin & Rasmuson, 2002).
Mecanismo De Acción
The mechanism of action of a compound depends on its structure and the system it interacts with. For instance, in the Suzuki–Miyaura coupling reaction, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst . The specific mechanism of action for “2-(Butyl(ethyl)amino)-2-phenylacetic acid hydrochloride” is not known.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[butyl(ethyl)amino]-2-phenylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-3-5-11-15(4-2)13(14(16)17)12-9-7-6-8-10-12;/h6-10,13H,3-5,11H2,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOCPYDIWVCGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(C1=CC=CC=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate](/img/structure/B2830637.png)
![N5-(2,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2830638.png)
![5-[(4-chlorophenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2830639.png)
![2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2830641.png)
![3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2830645.png)

![2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2830649.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2830651.png)


![1-[4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone](/img/structure/B2830656.png)
